molecular formula C17H13ClO2S B5229955 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate

3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B5229955
M. Wt: 316.8 g/mol
InChI Key: HJMWCTQJAZHMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiophene, a heterocyclic compound that is widely used in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the interaction of the compound with various cellular targets, including DNA, proteins, and enzymes. The compound has been shown to induce DNA damage, leading to the activation of the p53 pathway and subsequent apoptosis. Additionally, this compound has been shown to inhibit various enzymes, including topoisomerase II and histone deacetylases, leading to cell cycle arrest and inhibition of angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, as well as high selectivity and sensitivity towards various metal ions. In vivo studies have shown that this compound exhibits significant antitumor activity in animal models, as well as low toxicity and good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its high selectivity and sensitivity towards various metal ions, as well as its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an anticancer agent.
The limitations of using 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include the need for further studies to elucidate its mechanism of action, as well as the need for optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate. One area of research is the development of more potent and selective fluorescent probes for the detection of metal ions. Another area of research is the optimization of the pharmacokinetic properties of this compound for use as an anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound, as well as its potential applications in other fields, such as materials science and environmental monitoring.

Synthesis Methods

The synthesis of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3,4-dimethylphenyl-2-mercaptobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-1-benzothiophene-2-carboxylic acid. The final product is obtained after purification by recrystallization.

Scientific Research Applications

3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and cadmium.
Another area of research is the use of 3,4-dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of this compound involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

properties

IUPAC Name

(3,4-dimethylphenyl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO2S/c1-10-7-8-12(9-11(10)2)20-17(19)16-15(18)13-5-3-4-6-14(13)21-16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMWCTQJAZHMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylphenyl 3-chloro-1-benzothiophene-2-carboxylate

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